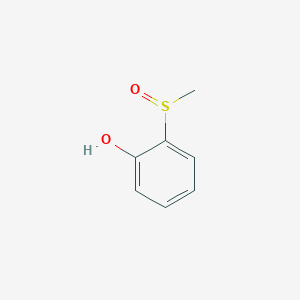

2-(Methylsulfinyl)phenol

説明

Significance of Phenolic Sulfoxides in Organic Chemistry

Phenolic sulfoxides are a class of organic compounds recognized for their versatile applications in synthetic organic chemistry. jchemrev.com They serve as important intermediates and building blocks for the creation of more complex molecules. jchemrev.com Their utility stems from the unique reactivity conferred by the sulfoxide (B87167) group, which can act as a chiral auxiliary, guiding the stereochemical outcome of chemical reactions. jchemrev.com

The sulfoxide functional group in these compounds makes them valuable synthons in carbon-carbon bond-forming reactions and Diels-Alder reactions. jchemrev.com Furthermore, phenolic sulfoxides are featured in a variety of biologically significant molecules, with applications in medicinal chemistry as antihypertensive, antibacterial, antifungal, and antiulcer agents. jchemrev.comrsc.org The ability to readily transform the sulfoxide group into other functional groups, such as sulfones, further enhances their synthetic value. rsc.org

Recent advancements have highlighted the role of sulfoxides in mediating metal-free oxidative cross-coupling reactions of phenols, enabling the formation of biaryls and benzofurans. manchester.ac.uk Researchers have also developed methods for the electrochemical synthesis of aromatic sulfoxides, which represents a more sustainable and milder approach compared to traditional methods. rsc.org These developments underscore the expanding role of phenolic sulfoxides in modern organic synthesis.

Overview of the Research Landscape for 2-(Methylsulfinyl)phenol

Research on this compound has primarily focused on its fundamental chemical properties, synthesis, and its role as a precursor in the synthesis of other organic compounds.

The compound is identified by its CAS number 1074-02-8 and has the molecular formula C₇H₈O₂S. scbt.comchemscene.combldpharm.com Its synthesis can be achieved through methods such as the reaction of phenol (B47542) with methylsulfinyl chloride. ontosight.ai It is described as a solid with a melting point in the range of 73-75°C. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1074-02-8 | scbt.com |

| Molecular Formula | C₇H₈O₂S | scbt.comchemscene.combldpharm.com |

| Molecular Weight | 156.20 g/mol | scbt.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Melting Point | 73-75°C | ontosight.ai |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | bldpharm.comsigmaaldrich.comsigmaaldrich.com |

In terms of its applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For instance, it serves as a reactant in the preparation of 2-[1-(Cyclohexylimino)-2-(methylsulfinyl)ethyl]phenol. prepchem.com Some studies have also indicated that this compound may possess antimicrobial and antioxidant properties, suggesting potential for further investigation into its biological activities. ontosight.ai

Scope and Objectives of Current and Future Research Endeavors

The future research landscape for this compound is expected to expand upon its established roles and explore new applications. A primary objective of ongoing research is the development of more efficient and environmentally benign synthetic methodologies. This includes the exploration of electrochemical approaches for the synthesis of phenolic sulfoxides, which avoids the need for harsh oxidants. rsc.org

A significant area for future investigation lies in the potential biological activity of this compound and its derivatives. The preliminary findings of antimicrobial and antioxidant properties warrant more in-depth studies to elucidate the mechanisms of action and to assess their potential in the development of new therapeutic agents. ontosight.ai

Furthermore, the unique structural features of this compound make it a candidate for the design of novel ligands for catalysis. The development of chiral sulfoxide ligands is an active area of research, and future work may focus on the synthesis of enantiomerically pure this compound and its application in asymmetric catalysis. rsc.org The use of related sulfoxides in metal-free, regioselective C-H functionalization reactions also opens up possibilities for employing this compound in the construction of complex aromatic structures. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(9)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTHIQRJDDCEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343187 | |

| Record name | 2-(Methylsulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-02-8 | |

| Record name | 2-(Methylsulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Methylsulfinyl Phenol and Its Analogues

Direct Synthesis Approaches for 2-(Methylsulfinyl)phenol

Direct synthesis aims to introduce the methylsulfinyl group onto the phenol (B47542) ring in a single key step. This approach is valued for its potential efficiency and atom economy.

The synthesis of this compound can be approached through the electrophilic substitution reaction of phenol with methylsulfinyl chloride. This reaction is analogous to Friedel-Crafts-type acylations where the sulfinyl chloride acts as the electrophile. The presence of the hydroxyl group on the phenol ring is strongly activating and directs the incoming electrophile primarily to the ortho and para positions.

To favor the formation of the ortho-isomer, this compound, reaction conditions must be carefully controlled. The choice of solvent, temperature, and the potential use of a mild Lewis acid catalyst can influence the regioselectivity of the reaction. A non-polar solvent may be employed to minimize side reactions, and low temperatures are often crucial to control the reactivity and prevent the formation of undesired byproducts. The reaction proceeds with the generation of hydrochloric acid, which may necessitate the use of a base to neutralize it and drive the reaction to completion.

Optimizing the synthesis of aryl sulfoxides is critical for achieving high yields and purity. Key parameters that are typically manipulated include the stoichiometry of reactants, reaction temperature, solvent, and catalyst loading. For the synthesis of biaryl compounds, which share some mechanistic similarities with the formation of this compound from phenol, Bayesian optimization has been successfully used to screen multiple parameters in flow synthesis, achieving yields of up to 96%. nih.gov This highlights the importance of systematic optimization.

In related syntheses, such as the formation of arylsulfonates from phenols and sulfonyl chlorides, reaction conditions like the choice of base (e.g., triethylamine) and solvent (e.g., dichloromethane) are critical for achieving good to excellent yields. researchgate.net For the direct synthesis of this compound, a systematic study would involve screening different bases, solvents, and temperature profiles to maximize the yield of the desired ortho-product while minimizing the formation of the para-isomer and other polysubstituted byproducts.

Synthesis of Structurally Related Phenolic Sulfoxides and Sulfones

The synthesis of analogues, including chiral variants and the corresponding sulfones, expands the chemical space and allows for the exploration of structure-activity relationships. These methods often start from a thioether precursor, 2-(methylthio)phenol (B87076).

A sophisticated strategy for preparing enantiomerically pure chiral 2-(alkylsulfinyl)phenol compounds involves a "chiral-at-metal" approach using ruthenium(II) complexes. acs.orgnih.gov In this method, a prochiral thioether ligand, 2-(alkylthio)phenol, is coordinated to a chiral ruthenium complex. The inherent chirality of the metal center then directs the subsequent oxidation of the sulfur atom.

The process begins with the synthesis of enantiomerically pure ruthenium complexes, such as Δ-[Ru(bpy)₂(py)₂]²⁺ or Λ-[Ru(bpy)₂(py)₂]²⁺ (where bpy is 2,2'-bipyridine (B1663995) and py is pyridine). nih.govresearchgate.net These complexes react with the 2-(alkylthio)phenol ligand, followed by enantioselective oxidation using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgnih.govresearchgate.net The configuration of the ruthenium center dictates the resulting stereochemistry of the sulfoxide (B87167). acs.orgnih.govresearchgate.net Specifically, the Λ-configured ruthenium complex yields the (S)-sulfoxide, while the Δ-configured complex produces the (R)-sulfoxide. acs.orgnih.govresearchgate.net

The chiral sulfoxide ligands can then be cleaved from the metal complex through acidolysis, affording the free chiral 2-(alkylsulfinyl)phenols with excellent enantiomeric excess (96–99% ee). acs.orgnih.gov A significant advantage of this methodology is that the chiral ruthenium auxiliary can be recovered and reused for subsequent reaction cycles with full retention of its configuration. acs.orgnih.gov

Table 1: Enantioselective Synthesis of Chiral 2-(Alkylsulfinyl)phenols This table summarizes the enantiomeric excess (ee) achieved for different alkyl (R) groups using the chiral-at-metal ruthenium complex methodology.

| Alkyl Group (R) | Ligand Precursor | Resulting Chiral Ligand | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl (Me) | 2-(Methylthio)phenol | (R)- or (S)-2-(Methylsulfinyl)phenol | 96-99% | acs.orgnih.gov |

| Ethyl (Et) | 2-(Ethylthio)phenol | (R)- or (S)-2-(Ethylsulfinyl)phenol | 96-99% | acs.orgnih.gov |

| Isopropyl (iPr) | 2-(Isopropylthio)phenol | (R)- or (S)-2-(Isopropylsulfinyl)phenol | 96-99% | acs.orgnih.gov |

| Benzyl (Bn) | 2-(Benzylthio)phenol | (R)- or (S)-2-(Benzylsulfinyl)phenol | 96-99% | acs.orgnih.gov |

A common and versatile route to phenolic sulfoxides and sulfones is the oxidation of the corresponding phenolic thioether, such as 2-(methylthio)phenol. The degree of oxidation can be controlled to selectively yield either the sulfoxide or the sulfone. This transformation requires the use of an appropriate oxidizing agent and carefully controlled reaction conditions.

A variety of oxidizing agents can be employed for the conversion of thioethers to sulfoxides and sulfones, each with its own characteristics regarding reactivity, selectivity, and reaction conditions.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a widely used, environmentally benign oxidant for this transformation. researchgate.net The reaction can proceed non-catalytically, but for enhanced selectivity and reaction rates, catalysts are often employed. rsc.org For instance, titanium-containing zeolites like TS-1 can catalyze the oxidation of thioethers. researchgate.netrsc.org The stoichiometry of H₂O₂ is crucial for selectivity; using approximately one equivalent of the oxidant favors the formation of the sulfoxide, whereas an excess (e.g., 2.5 equivalents) typically leads to the corresponding sulfone. researchgate.net The oxidation of phenolic compounds with hydrogen peroxide, sometimes in the presence of peroxidases, has been studied, indicating that the phenolic group itself can be reactive under certain oxidative conditions. nih.govmdpi.com

Sodium Periodate (B1199274) (NaIO₄): Sodium periodate is an effective and selective oxidizing agent for converting sulfides to sulfoxides. rsc.org The reaction is often performed in aqueous or mixed aqueous-organic solvent systems, such as methanol-water, at room temperature. rsc.org Periodate is known for its ability to cleave 1,2-diols, but it also serves as a reliable oxidant for sulfur compounds. rsc.org The periodate ion (IO₄⁻) is considered the reactive species, and the reaction is often most efficient under moderately acidic conditions. researchgate.net While sodium periodate can oxidize phenols, particularly those with 1,2- or 1,4-dihydroxy arrangements, to quinones, it reacts very slowly with simple phenols. scispace.comchemedx.org This difference in reactivity allows for the selective oxidation of the thioether moiety in a phenolic thioether.

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a very strong and versatile oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org It readily oxidizes thioethers, often proceeding to the sulfone stage due to its high reactivity. researchgate.net Achieving selective oxidation to the sulfoxide level with KMnO₄ can be challenging and requires careful control of reaction conditions, such as temperature and stoichiometry. A significant consideration when using KMnO₄ with phenolic substrates is its potential to oxidize the phenol ring itself, which can lead to the formation of benzoquinones. quora.com The reactivity of KMnO₄ towards phenolic compounds can be enhanced by the presence of manganese dioxide (MnO₂), which can act as a catalyst. nih.govnih.gov

Table 2: Comparison of Oxidizing Agents for Thioether Oxidation This table provides a general comparison of common oxidizing agents for the conversion of phenolic thioethers to sulfoxides and sulfones.

| Oxidizing Agent | Typical Product (Selectivity) | Common Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide (1 eq.) or Sulfone (>2 eq.) | Aqueous or organic solvent, often with catalyst (e.g., TS-1) | Green oxidant (water is the byproduct), controllable selectivity | May require a catalyst for efficiency; can react with phenol group |

| Sodium Periodate (NaIO₄) | Primarily Sulfoxide | Aqueous methanol/ethanol (B145695), room temperature | Good selectivity for sulfoxide, mild conditions | Stoichiometric waste (iodate) is produced |

| Potassium Permanganate (KMnO₄) | Primarily Sulfone | Aqueous solution, often under acidic or basic conditions | Strong, inexpensive, and effective oxidant | Low selectivity for sulfoxide, can oxidize the phenol ring |

Oxidative Pathways to Convert Phenolic Thioethers to Sulfoxides and Sulfones

Characterization of Oxidation Products and Intermediates

The oxidation of phenolic compounds can result in a variety of products, and the characterization of these products and their intermediates is crucial for understanding the reaction mechanisms. In the context of sulfoxide-mediated oxidative coupling of phenols, the reaction is initiated by the activation of a sulfoxide with an agent like trifluoroacetic anhydride (B1165640) (TFAA). This activation leads to the formation of an acyloxysulfonium salt. nih.govresearchgate.net

This reactive intermediate then undergoes an interrupted Pummerer reaction with a phenol, forming an aryloxysulfonium salt. This salt is a key intermediate, acting as an electrophile that can then couple with various nucleophiles. nih.govresearchgate.net The subsequent attack by a second nucleophile, which can be another phenol, an arene, or a 1,3-diketone, at the ortho or para position of the first phenol results in the formation of a C-C bond and the expulsion of a thioether, such as 3-methylbenzothiophene. nih.govresearchgate.net

It is the formation of this aryloxysulfonium salt intermediate that inverts the typical reactivity of the phenol, allowing for cross-coupling reactions while minimizing homocoupling. nih.govscispace.com The specific structure of the oxidation products and intermediates can be elucidated using techniques such as LC-MS analysis. For instance, in the oxidation of resveratrol, LC-MS has been used to identify oligomeric and degraded compounds, including dimeric structures. nih.gov

Reductive Transformations of Phenolic Sulfoxides and Sulfones to Thioethers

The reduction of sulfoxides to thioethers is a fundamental transformation in organic synthesis. sioc-journal.cn A variety of reagents and methods have been developed to achieve this deoxygenation.

One common approach involves the use of sodium borohydride (B1222165) in the presence of iodine in anhydrous tetrahydrofuran (B95107) (THF), which efficiently converts various sulfoxides to their corresponding thioethers in excellent yields. organic-chemistry.org Another effective system is the combination of triflic anhydride and potassium iodide in acetonitrile (B52724) at room temperature. This method is chemoselective and tolerates a range of functional groups. organic-chemistry.org

Other notable reducing agents include:

Tungsten hexachloride (WCl₆) with sodium iodide in anhydrous acetonitrile or with zinc powder in anhydrous THF. organic-chemistry.org

Thionyl chloride (SOCl₂) and triphenylphosphine (B44618) (Ph₃P) in THF at room temperature provides a mild reduction method. organic-chemistry.org

Lawesson's reagent is also known to react with sulfoxides to form thioethers. wikipedia.org

Furthermore, a sulfoxide reduction/C-S bond metathesis cascade reaction between sulfoxides and alkyl bromides in an ionic liquid offers a catalyst- and base-free method for synthesizing thioethers. organic-chemistry.orgorganic-chemistry.org This process utilizes a classical Kornblum oxidation to reduce the sulfoxides. organic-chemistry.orgorganic-chemistry.org Theoretical studies have also investigated the mechanism of sulfoxide reduction by thiols, which can proceed through a sulfurane intermediate. nih.gov

Phenol Functionalization and Substituent Introduction Facilitated by Sulfinyl/Sulfonyl Groups

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Aryl Halides using Sulfonylated Ethanol Derivatives as Hydroxide (B78521) Surrogates

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orguomustansiriyah.edu.iq In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The mechanism generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group significantly activates the aryl halide towards nucleophilic attack. uomustansiriyah.edu.iqscribd.com While direct substitution with hydroxide ions is possible, it can sometimes require harsh conditions like high temperatures. pressbooks.pubyoutube.com

The use of sulfonylated ethanol derivatives as hydroxide surrogates can offer an alternative approach. Although direct search results for this specific application are limited, the principle of using a surrogate nucleophile is well-established in organic synthesis. In a hydroxide-mediated SNAr rearrangement, for instance, the hydroxide ion acts as a key reagent to facilitate the transformation. nih.gov The reactivity in SNAr reactions is also influenced by the solvent, with dipolar aprotic solvents often being effective. acsgcipr.org

Regioselective Functionalization of Phenol Rings

The regioselective chlorination of phenols is a commercially important process, and achieving high para-selectivity is often a primary goal. cardiff.ac.ukresearchgate.net Sulfuryl chloride (SO₂Cl₂) has emerged as a promising reagent for the para-chlorination of phenols. cardiff.ac.ukgoogle.com The selectivity of this reaction can be significantly enhanced by the use of various sulfur-containing catalysts. cardiff.ac.ukresearchgate.net

A range of sulfur compounds have been investigated as catalysts, including:

Dialkyl sulfides: Simple dialkyl sulfides have been shown to be effective in promoting para-chlorination. cardiff.ac.uk

Tetrahydrothiopyran (B43164) derivatives: Six-membered cyclic sulfides like tetrahydrothiopyran and its methylated derivatives have been used as moderators to increase the para/ortho chlorination ratios. tandfonline.com

Poly(alkylene sulfide)s: These polymeric sulfides, when used with a Lewis acid like aluminum or ferric chloride, can lead to quantitative yields of chlorophenols with very high regioselectivity. The length of the spacer groups between the sulfur atoms in the polymer can influence the selectivity for different phenol substrates. cardiff.ac.ukresearchgate.nettandfonline.com

The combination of sulfuryl chloride and a sulfur-containing catalyst, often in the presence of a Lewis acid activator, provides a powerful tool for the controlled, para-selective chlorination of various phenol derivatives. cardiff.ac.ukresearchgate.net

| Phenol | Catalyst | para/ortho Ratio | Reference |

| Phenol | Diphenyl sulfide (B99878)/AlCl₃ | ~20 (for o-cresol) | cardiff.ac.uk |

| Phenol | L-type zeolite | 8 | cardiff.ac.uk |

| o-Cresol | Merrifield resin | 50 | cardiff.ac.uk |

| m-Cresol | Poly(alkylene sulfide)s with longer spacers | High | cardiff.ac.ukresearchgate.net |

| Phenol | Poly(alkylene sulfide)s with shorter spacers | High | cardiff.ac.ukresearchgate.net |

Ortho-formylation of phenols, leading to the synthesis of valuable salicylaldehyde (B1680747) derivatives, can be achieved with high regioselectivity using a combination of paraformaldehyde and a magnesium dichloride-triethylamine base system. mdma.chorgsyn.org This method has been shown to be effective for a wide range of substituted phenols, including those with sulfur-containing substituents. orgsyn.org

Specifically, various methylthio- and phenylthiophenol derivatives have been successfully formylated in high yields using this procedure. orgsyn.org The reaction is exclusively directed to the ortho position relative to the hydroxyl group, and no bis-formylation is typically observed. orgsyn.org The reaction conditions are generally mild, often requiring reflux in a solvent like tetrahydrofuran (THF) or acetonitrile for a few hours. mdma.chorgsyn.org This method provides a reliable route to ortho-formylated sulfur-containing phenols, which can serve as versatile intermediates in further synthetic transformations. researchgate.netresearchgate.netsciencemadness.org

| Phenol Derivative | Reagents | Product | Yield | Reference |

| Methylthiophenol derivatives | MgCl₂, Et₃N, (CH₂O)n | ortho-Formylated methylthiophenol | High | orgsyn.org |

| Phenylthiophenol derivatives | MgCl₂, Et₃N, (CH₂O)n | ortho-Formylated phenylthiophenol | High | orgsyn.org |

| 2-Bromophenol | MgCl₂, Et₃N, (CH₂O)n | 3-Bromosalicylaldehyde | 80-81% | orgsyn.org |

Multi-step Synthetic Routes to Complex Molecules Incorporating this compound Motifs

The this compound core is a versatile scaffold that can be incorporated into more complex molecular architectures through various multi-step synthetic strategies. These routes often involve the functionalization of a substituted phenol precursor, leveraging the reactivity of the aromatic ring and the hydroxyl group. The following sections detail specific methodologies for creating complex derivatives, including those with additional amino and sulfonyl functionalities, Schiff base derivatives, and fused heterocyclic systems like benzofurans.

Preparation of 2-Amino-4-(methylsulfonyl)phenol via Chlorosulfonation, Ammonolysis, and Oxidation

The synthesis of 2-Amino-4-(methylsulfonyl)phenol is a multi-step process that builds a substituted phenol with both an amino and a methylsulfonyl group, key functional groups for further derivatization. While the direct synthesis starting from this compound is not detailed, analogous multi-step preparations for similar sulfonylphenols highlight a common and effective pathway. A general route involves the introduction of a sulfonyl group onto a phenol or a related aromatic precursor, followed by the introduction or modification of other substituents.

A typical synthesis pathway involves several key transformations:

Chlorosulfonation : This step introduces a sulfonyl group onto an aromatic ring. For instance, toluene (B28343) derivatives can be treated with chlorosulfonic acid under controlled temperatures to yield a sulfonyl chloride. evitachem.com A similar process is used in the synthesis of 2-aminophenol-4-sulfonamide, where o-nitrochlorobenzene is sulfonated using chlorosulfonic acid. patsnap.com

Ammonolysis/Amination : The resulting sulfonyl chloride can be reacted with ammonia (B1221849) in a process known as ammonolysis to form a sulfonamide. evitachem.compatsnap.com Alternatively, a nitro group on the aromatic ring can be reduced to an amino group. A method for a similar compound, 2-amino-4-(ethylsulfonyl)phenol, involves the reduction of a nitrophenol precursor. google.com

Oxidation/Hydrolysis : Further steps may involve oxidation to achieve the desired sulfonyl state or hydrolysis to modify other functional groups on the ring. evitachem.com For example, in the synthesis of 2-aminophenol-4-sulfonamide, a hydrolysis step is employed after amination. patsnap.com

The synthesis of the ethylsulfonyl analogue provides a clear example of this multi-step approach. It begins with 4-ethylsulfonyl-2-nitro-chlorobenzene, which is first reacted with an alkali in a solvent to produce 4-(ethylsulfonyl)-2-nitrophenol. This intermediate is then subjected to a reduction reaction, for instance, catalytic hydrogenation, to convert the nitro group into an amino group, yielding the final product, 2-amino-4-(ethylsulfonyl)phenol. google.com This route avoids harsh conditions and results in high yield and purity. google.com

| Step | Description | Reagents/Conditions | Intermediate/Product |

| 1 | Chlorosulfonation | Introduction of a sulfonyl chloride group onto an aromatic ring. | Toluene derivatives, Chlorosulfonic acid evitachem.com |

| 2 | Ammonolysis | Reaction of the sulfonyl chloride with ammonia to form a sulfonamide or amino group. | Ammonia evitachem.compatsnap.com |

| 3 | Reduction | Conversion of a nitro group to an amino group. | Catalytic hydrogenation google.com |

| 4 | Oxidation | Optional step to modify the sulfur-containing group. | Not specified evitachem.com |

Synthesis of Schiff Bases and other Imine Derivatives from Substituted Phenols

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. mediresonline.orgredalyc.org Substituted phenols, including analogues of this compound, are common starting materials for creating a diverse range of Schiff base derivatives. These compounds are valuable as intermediates in organic synthesis and as ligands in coordination chemistry. rsc.orgbiointerfaceresearch.com

The general synthesis involves reacting an aminophenol with a suitable aldehyde or ketone, often in a solvent like ethanol and sometimes with an acid catalyst. mediresonline.orgredalyc.org The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.

Recent research has explored various conditions to optimize this reaction:

Microwave Irradiation : This method has been used to synthesize a series of Schiff bases from isovanillin (B20041) and various amine compounds, offering an efficient alternative to conventional heating. nih.gov

Metal-Catalyst Free Condensation : Novel Schiff bases have been prepared efficiently by reacting diverse aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in refluxing ethanol with triethylamine. This method is noted for its mild conditions and excellent yields. rsc.org

Photo-oxidative Cross-Condensation : An advanced method for imine synthesis involves the aerobic photo-oxidative cross-condensation of anilines with benzylic amines, catalyzed by a palladium-metalated framework (PCN-222). This technique operates under mild conditions, which is particularly advantageous for synthesizing sensitive imines like 2-(benzylideneamino)phenols, as it can prevent the formation of more stable cyclized products that often occur at higher temperatures. acs.org

The following table summarizes the synthesis of four Schiff base derivatives from para-aminophenol and various benzaldehydes, highlighting the high yields achievable through standard condensation methods. mediresonline.org

| Product Code | Aldehyde Reactant | Yield (%) | Melting Point (°C) |

| PC1 | Benzaldehyde | 98.28 | 178 - 187 |

| PC2 | Anisaldehyde | 95.70 | 183 - 191 |

| PC3 | 4-Nitrobenzaldehyde | 91.60 | 160 - 164 |

| PC4 | Cinnamaldehyde | 98.00 | 195 - 205 |

Photoinduced Cascade Reactions Involving 2-Allylphenol (B1664045) Derivatives to Form Benzofuran (B130515) Systems

Benzofuran and its derivatives are important heterocyclic motifs found in many biologically active compounds. A modern, efficient method for synthesizing the 2,3-dihydrobenzofuran (B1216630) scaffold involves a photoinduced cascade reaction starting from 2-allylphenol derivatives. nih.govacs.org This approach represents a significant advancement over traditional thermal methods, which often require harsh conditions and transition-metal catalysts. acs.org

The light-driven protocol proceeds under mild conditions and is initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions. nih.govresearchgate.net These anions are generated in situ through the deprotonation of the corresponding 2-allylphenols using a base such as N,N,N′,N′-tetramethylguanidine (TMG). acs.org

The proposed reaction mechanism is a cascade process involving two key steps: nih.govresearchgate.net

Atom Transfer Radical Addition (ATRA) : The photochemically excited phenolate anion interacts with an alkyl halide, leading to the formation of a carbon-centered radical.

Intramolecular Nucleophilic Substitution (SN) : The newly formed radical undergoes a 5-exo-trig cyclization, followed by an intramolecular substitution, to form the dihydrobenzofuran ring. researchgate.net

This photochemical method is rapid, with reaction times as short as 35 minutes, and produces a wide range of functionalized 2,3-dihydrobenzofurans in yields of up to 69%. nih.govacs.org Mechanistic studies have provided strong evidence for the formation of the key carbon-centered radical species. nih.gov

The general procedure involves irradiating a degassed solution of the 2-allylphenol, an alkyl halide radical precursor, and a base in a suitable solvent (e.g., 1,2-dichlorobenzene) with a visible light source (e.g., λ = 456 nm) at around 30 °C. acs.org This metal-free approach allows for the direct conversion of readily available starting materials into valuable benzofuran systems. acs.org

| Starting Materials | Reaction Type | Key Features | Product |

| 2-Allylphenol derivatives, Alkyl halides | Photoinduced Cascade Reaction | Metal-free, Mild conditions, Visible light (λ = 456 nm), Base-promoted (TMG) acs.org | 2,3-Dihydrobenzofurans nih.gov |

Spectroscopic and Structural Elucidation of 2 Methylsulfinyl Phenol

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur) in a pure sample. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. For 2-(Methylsulfinyl)phenol, with a molecular formula of C₇H₈O₂S, the theoretical elemental composition can be readily calculated. nih.govscbt.com This serves as a crucial check for purity and confirmation of the empirical formula.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 53.87% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.16% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 20.50% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 20.54% |

| Total | 156.199 | 100.00% |

Computational Chemistry Investigations of 2 Methylsulfinyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structure of molecules. By approximating the electron density, DFT can find the lowest energy arrangement of atoms, known as the optimized geometry. This process provides detailed information on bond lengths, bond angles, and dihedral angles.

For 2-(Methylsulfinyl)phenol, DFT calculations would reveal a pseudo-tetrahedral or pyramidal geometry around the sulfur atom, characteristic of a sulfoxide (B87167). The presence of the electron-withdrawing methylsulfinyl group and the electron-donating hydroxyl group on the benzene (B151609) ring is expected to cause slight distortions in the aromatic system compared to unsubstituted phenol (B47542) or benzene. While specific DFT-calculated values for this compound are not extensively published, theoretical calculations on analogous molecules provide expected values for key structural parameters. For instance, DFT calculations on similar phenolic or sulfur-containing compounds are routinely performed to achieve accurate geometries researchgate.netmdpi.comnih.gove3s-conferences.org.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Studies of Analogous Compounds. Note: These are representative values and the exact figures would depend on the specific DFT functional and basis set used in the calculation.

| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Atoms | Predicted Bond Angle (°) |

| C-O | C(ring)-OH | ~1.35 - 1.37 | C-O-H | C(ring)-O-H | ~109 - 112 |

| O-H | OH | ~0.96 - 0.98 | C-S-O | C(ring)-S=O | ~105 - 108 |

| C-S | C(ring)-S | ~1.78 - 1.82 | C-S-C | C(ring)-S-CH₃ | ~97 - 100 |

| S=O | S=O | ~1.50 - 1.53 | O=S-C | O=S-CH₃ | ~106 - 109 |

| S-C | S-CH₃ | ~1.80 - 1.84 | C-C-O | C(ring)-C(ring)-O | ~118 - 121 |

| C-C | Aromatic | ~1.39 - 1.41 | C-C-S | C(ring)-C(ring)-S | ~119 - 122 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species pku.edu.cnyoutube.com. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity sciencegate.app. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable sciencegate.app. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the lone pairs of the sulfur and oxygen atoms. The LUMO is likely distributed over the aromatic ring and the sulfinyl group, which can accept electron density.

From the HOMO and LUMO energy values, several key reactivity parameters can be calculated to quantify the molecule's chemical behavior nih.gov.

Table 2: Reactivity Parameters Derived from HOMO-LUMO Energies.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the molecule's reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | A global measure of a molecule's electrophilic nature. |

Other molecular properties, such as polarizability (the ease with which the electron cloud is distorted by an external electric field) and the molecular electrostatic potential (MEP) map, can also be computed. The MEP map is particularly useful as it visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing a visual guide to its reactive sites.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations explore the dynamic behavior of molecules and their interactions with other systems, such as biological receptors.

In silico techniques, particularly molecular docking, are powerful tools in drug discovery for predicting the potential biological activity of a compound. This method computationally models the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule with a known three-dimensional structure, typically a protein or enzyme mdpi.com.

The process involves placing the ligand into the binding site of the receptor and calculating a "binding score" or "binding energy," which estimates the affinity of the ligand for the receptor nih.gov. A lower binding energy generally suggests a more stable and favorable interaction. By screening this compound against a library of known biological targets, researchers could hypothesize its potential pharmacological effects, such as enzyme inhibition or receptor antagonism mdpi.comd-nb.infonih.gov. For example, phenolic compounds are often investigated for their anti-inflammatory or antioxidant properties by docking them into the active sites of enzymes like cyclooxygenases (COX) or lipoxygenases.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotational freedom around the C(ring)-S and C(ring)-O bonds, multiple conformers can exist.

Computational methods are used to systematically explore the potential energy surface of the molecule to identify stable, low-energy conformers chemrxiv.org. This is crucial because the biological activity and physical properties of a molecule are often dictated by its preferred conformation(s). The analysis helps determine the most likely shapes the molecule will adopt, which is critical information for understanding how it might fit into a receptor's binding pocket or interact with other molecules. The relative orientation of the hydroxyl and methylsulfinyl groups, and the potential for intramolecular hydrogen bonding, would be key factors in determining the conformational landscape of this compound.

Reaction Mechanisms and Kinetic Studies Involving 2 Methylsulfinyl Phenol

Mechanistic Pathways of Oxidation and Reduction of Sulfur-Containing Phenols

The oxidation and reduction of sulfur-containing phenols, such as 2-(methylsulfinyl)phenol, involve complex mechanistic pathways centered on both the phenolic ring and the sulfur moiety. The phenolic hydroxyl group is susceptible to oxidation, typically proceeding through the formation of a phenoxyl radical intermediate. researchgate.net This process can occur via several mechanisms, including hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET), where both a proton and an electron are transferred in a concerted or stepwise manner. acs.orgnih.gov

Once formed, the phenoxyl radical is a key intermediate that can lead to various products. It can undergo further oxidation to form quinone-type structures, such as benzoquinones. researchgate.netnih.govlibretexts.org For example, the oxidation of hydroquinone yields p-benzoquinone, a reversible process that is crucial in some biological electron transport systems. chemistrysteps.com Alternatively, two phenoxyl radicals can couple to form dimerized products, such as biphenyldiols or diphenoquinones. researchgate.net

The presence of the methylsulfinyl group introduces additional reaction pathways. The sulfur atom in the sulfinyl group is in an intermediate oxidation state and can be further oxidized to a sulfonyl group (-SO2-) under appropriate oxidizing conditions. Conversely, it can be reduced to a sulfide (B99878) (-S-). The electronic properties of the sulfinyl group, being electron-withdrawing, influence the redox potential of the phenol (B47542), affecting the ease of phenoxyl radical formation. mdpi.com The interplay between the oxidation of the phenolic ring and the oxidation of the sulfur center is a key area of study. For instance, sulfur doping in carbonaceous materials has been shown to alter electronic structures and create active sites that facilitate oxidation reactions, highlighting the significant role sulfur can play in redox processes. nih.gov

Table 1: Possible Oxidation and Reduction Pathways

| Reaction Type | Moiety Involved | Initial State | Key Intermediate(s) | Final Product(s) |

|---|---|---|---|---|

| Oxidation | Phenolic Ring | Phenol (-OH) | Phenoxyl Radical | Quinone, Dimerized Products |

| Oxidation | Sulfur Group | Sulfinyl (-SO-) | - | Sulfonyl (-SO₂-) |

| Reduction | Sulfur Group | Sulfinyl (-SO-) | - | Sulfide (-S-) |

| Reduction | Quinone Product | Quinone | Semiquinone Radical | Hydroquinone |

Investigation of Radical-Nucleophilic Substitution (SRN1) Mechanisms in Related Phenolic Systems

The Radical-Nucleophilic Substitution (SRN1) mechanism is a distinct pathway for nucleophilic aromatic substitution that proceeds through a free-radical chain reaction. wikipedia.orgdalalinstitute.com Discovered by Bunnett and Kim in 1970, this mechanism does not require the strong electron-withdrawing groups typically needed for classical SNAr reactions. wikipedia.org The SRN1 mechanism is particularly relevant for substrates like unactivated aryl halides and can be applied to phenolic systems under specific conditions. nptel.ac.inconicet.gov.ar

The process involves a cycle of initiation, propagation, and termination steps. conicet.gov.archim.it

Initiation: The reaction begins with the transfer of an electron to the aromatic substrate (ArX) to form a radical anion (ArX•⁻). This initiation can be induced by various methods, including photostimulation, electrochemistry, or solvated electrons. nptel.ac.inchim.it

Propagation: This is a chain-carrying cycle with three key steps:

Fragmentation: The radical anion rapidly fragments, cleaving the bond to the leaving group (X) to produce an aryl radical (Ar•) and an anion (X⁻). wikipedia.orgconicet.gov.ar

Coupling: The newly formed aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻). wikipedia.org

Electron Transfer: This new radical anion transfers its excess electron to another molecule of the original substrate (ArX), forming the final substitution product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain. conicet.gov.ar

Termination: The chain reaction can be terminated if the radical intermediates are quenched. For example, the aryl radical might abstract a hydrogen atom from the solvent, leading to a reduction product (ArH). wikipedia.orgchim.it

Table 2: Steps of the SRN1 Mechanism

| Step | Process | General Equation | Description |

|---|---|---|---|

| Initiation | Electron Transfer | ArX + e⁻ → [ArX]•⁻ | An electron is added to the substrate to form a radical anion. |

| Propagation 1 | Fragmentation | [ArX]•⁻ → Ar• + X⁻ | The radical anion fragments into an aryl radical and a leaving group anion. |

| Propagation 2 | Radical Coupling | Ar• + Nu⁻ → [ArNu]•⁻ | The aryl radical reacts with a nucleophile to form a new radical anion. |

| Propagation 3 | Electron Transfer | [ArNu]•⁻ + ArX → ArNu + [ArX]•⁻ | The product radical anion transfers an electron to a new substrate molecule, propagating the chain. |

| Termination | H-Abstraction | Ar• + S-H → ArH + S• | The aryl radical is quenched, for example, by abstracting a hydrogen from the solvent (S-H). |

Acid-Base Equilibria and Protonation States of this compound

The acid-base properties of this compound are primarily defined by the ionization of the phenolic hydroxyl group. Like other phenols, it acts as a weak acid in aqueous solution, donating a proton to establish an equilibrium with its conjugate base, the phenoxide ion. libretexts.orgmsu.edu This equilibrium is characterized by the acid dissociation constant (Kₐ) or, more commonly, its logarithmic form, pKₐ.

The acidity of a substituted phenol is significantly influenced by the electronic properties of the substituents on the aromatic ring. mdpi.com

Electron-donating groups (EDGs) decrease acidity (increase pKₐ) by destabilizing the negative charge on the phenoxide anion.

Electron-withdrawing groups (EWGs) increase acidity (decrease pKₐ) by delocalizing and stabilizing the negative charge of the conjugate base. mdpi.com

The methylsulfinyl (-SOCH₃) group is known to be an electron-withdrawing group due to the polar nature of the S=O bond. When positioned at the ortho position, it is expected to increase the acidity of the phenolic proton compared to unsubstituted phenol (pKₐ ≈ 10). This effect is achieved through inductive withdrawal and potential resonance stabilization of the resulting phenoxide anion. The protonation state of this compound is therefore highly dependent on the pH of the solution. libretexts.org In solutions with a pH below its pKₐ, the protonated (neutral) phenol form will predominate, while in solutions with a pH above its pKₐ, the deprotonated (anionic) phenoxide form will be the major species.

Table 3: Influence of Substituents on Phenol Acidity

| Compound | Substituent (at para-position) | Electronic Effect | Expected pKₐ (Relative to Phenol) |

|---|---|---|---|

| Phenol | -H | Reference | ~10.0 |

| p-Cresol | -CH₃ | Electron-Donating | Higher (>10) |

| p-Nitrophenol | -NO₂ | Strongly Electron-Withdrawing | Lower (<10) |

| This compound | -SOCH₃ (at ortho-position) | Electron-Withdrawing | Lower (<10) |

Kinetics of Hydrolysis and Degradation Pathways

The degradation of phenolic compounds can occur through various pathways, including microbial degradation and advanced oxidation processes. nih.govnih.gov For this compound, degradation would likely involve initial modification of the phenol ring, followed by ring cleavage.

A common initial step in the aerobic biodegradation of phenol is enzymatic hydroxylation to form catechol. nih.govnih.gov This reaction is catalyzed by enzymes such as phenol hydroxylase. Following this, the aromatic ring of the catechol intermediate is cleaved. There are two primary pathways for this cleavage:

ortho-Cleavage Pathway: The ring is broken between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading to cis,cis-muconic acid. nih.gov

meta-Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde. nih.gov

The presence of the methylsulfinyl substituent on the ring would influence which pathway is favored and the rate of the reaction. The kinetics of such degradation processes, especially in microbial systems, are often complex. At low substrate concentrations, the rate may follow first-order or Monod kinetics. However, phenol and its derivatives can be inhibitory to microbial growth at higher concentrations. nih.gov In such cases, substrate inhibition models like the Haldane model are often used to describe the kinetics, which account for an increase in degradation rate up to an optimal substrate concentration, followed by a decrease as inhibition becomes dominant. researchgate.net

Chemical degradation, such as through hydrolysis, is generally slow for stable aromatic compounds like phenols unless harsh conditions (e.g., high temperature and pressure) are applied. Degradation via advanced oxidation processes, using agents like persulfate, involves radical species that attack the aromatic ring, leading to its eventual mineralization. nih.gov

Table 4: Common Kinetic Models for Phenol Biodegradation

| Kinetic Model | Description | Applicability |

|---|---|---|

| First-Order Kinetics | Reaction rate is directly proportional to the substrate concentration. | Often used for low substrate concentrations where the rate is not limited by enzyme saturation. |

| Monod Model | Relates microbial growth rate to a limiting substrate concentration, incorporating a maximum specific growth rate and a half-saturation constant. | Widely used in microbiology for non-inhibitory substrate concentrations. |

| Haldane Model | An extension of the Monod model that includes a term for substrate inhibition at high concentrations. | Applicable for toxic or inhibitory substrates like phenol, where high concentrations impede microbial activity. researchgate.net |

Biological and Pharmacological Research of 2 Methylsulfinyl Phenol

Evaluation of Antimicrobial Activity

The antimicrobial potential of phenolic compounds is well-documented, with their efficacy being influenced by the nature and position of substituents on the aromatic ring. The introduction of a methylsulfinyl group at the ortho position to the hydroxyl group in 2-(Methylsulfinyl)phenol is expected to modulate its antimicrobial profile.

Inhibition of Bacterial Growth

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Guaiacol (2-Methoxyphenol) | Escherichia coli | 1250 |

| Guaiacol (2-Methoxyphenol) | Staphylococcus aureus | 625 |

| o-Cresol | Escherichia coli | 500 |

| o-Cresol | Staphylococcus aureus | 250 |

| 2-Allylphenol (B1664045) | Staphylococcus epidermidis | 156 |

| 2-Allylphenol | Pseudomonas aeruginosa | 313 |

Antifungal Properties

Similar to their antibacterial effects, phenolic compounds can exhibit significant antifungal activity. The mechanisms often involve the disruption of the fungal cell membrane, inhibition of ergosterol (B1671047) synthesis, and interference with key cellular processes. The structural features of phenolic compounds, such as the presence of hydroxyl groups and their positions, play a vital role in their antifungal efficacy nih.gov.

The antifungal potential of this compound can be inferred from studies on other phenolic derivatives. For example, various phenolic and polyphenolic compounds from natural sources have demonstrated inhibitory effects against a range of human and plant pathogenic fungi nih.gov. The sulfoxide (B87167) group in this compound might also contribute to its antifungal profile, as some arylsulfonamides have shown fungicidal effects against Candida species nih.gov. The minimum inhibitory concentrations of some simple phenolic compounds against pathogenic yeasts are presented below.

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Cinnamic acid | Saccharomyces cerevisiae | 500 |

| Cinnamic acid | Pichia anomala | 500 |

| Vanillin | Debaryomyces hansenii | 1000 |

| Vanillin | Pichia anomala | 1000 |

| Ferulic acid | Aspergillus niger | >2000 |

| p-Coumaric acid | Candida albicans | >2000 |

Mechanisms of Action against Microorganisms

The antimicrobial action of phenolic compounds is multifaceted. A primary mechanism involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and leakage of intracellular components. This is often attributed to the hydrophobic nature of the phenol (B47542), allowing it to partition into the lipid bilayer of the cell membrane.

Antioxidant Properties and Free Radical Scavenging Capacity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. This action terminates the chain reactions of oxidation, thereby preventing cellular damage. The presence of a methylsulfinyl group on the phenolic ring of this compound is anticipated to influence its antioxidant and free radical scavenging capabilities. Sulfur-containing compounds themselves can exhibit antioxidant activity, potentially creating a synergistic effect with the phenolic moiety consensus.app.

The antioxidant activity of phenols is structurally dependent. The number and position of hydroxyl groups, as well as the presence of other substituents, can significantly affect their radical scavenging efficiency. Electron-donating groups tend to increase the antioxidant activity, while electron-withdrawing groups may decrease it. The antioxidant potential of various phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with the results often expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

| Compound | Assay | IC50 (μM) |

|---|---|---|

| Gallic Acid | DPPH | 9.33 |

| Quercetin | DPPH | 7.7 |

| Caffeic Acid | ABTS | 10.23 |

| Ferulic Acid | ABTS | 11.93 |

| p-Coumaric Acid | DPPH | >100 |

| Vanillic Acid | DPPH | >100 |

Anti-inflammatory Potential and Modulation of Biological Pathways

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Phenolic compounds have been widely studied for their anti-inflammatory properties, which are often linked to their antioxidant activity and their ability to modulate inflammatory signaling pathways.

Interactions with Enzyme Systems and Modulation of Function

A key mechanism through which phenolic compounds exert their anti-inflammatory effects is by interacting with and inhibiting the activity of pro-inflammatory enzymes. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial in the synthesis of prostaglandins, which are key mediators of inflammation. Many phenolic compounds have been shown to inhibit COX-2 activity, thereby reducing inflammation nih.gov.

The ability of this compound to act as an anti-inflammatory agent would likely involve its interaction with such enzyme systems. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes like COX, leading to their inhibition. The sulfoxide group might also play a role in the binding and modulation of enzyme function. The inhibitory potential of various phenolic compounds against cyclooxygenase enzymes is often quantified by their IC50 values.

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| Resveratrol | COX-1 | 2.3 |

| Resveratrol | COX-2 | 0.9 |

| Quercetin | COX-1 | >100 |

| Quercetin | COX-2 | 10.5 |

| Gallic Acid | COX-2 | >100 |

| Celecoxib (B62257) (Reference Drug) | COX-2 | 0.04 |

In addition to direct enzyme inhibition, phenolic compounds can modulate inflammatory pathways by affecting the expression of pro-inflammatory genes through transcription factors like NF-κB nih.gov. The antioxidant properties of these compounds also contribute to their anti-inflammatory effects by reducing the oxidative stress that can trigger and perpetuate inflammatory responses mdpi.com.

Influence on Gene Expression

While direct studies on the influence of this compound on gene expression are not extensively documented, the broader class of phenolic compounds is known to exert significant effects on genetic and epigenetic regulatory mechanisms. Phenolic compounds can modulate gene expression, which in turn affects various cellular processes, including inflammation, cell proliferation, and antioxidant responses. nih.gov

The mechanisms by which phenols influence gene expression are multifaceted and often involve epigenetic modifications. researchgate.net These can include:

DNA Methylation: Some phenolic compounds can inhibit DNA methyltransferases (DNMTs), enzymes that add methyl groups to DNA. Changes in DNA methylation patterns can lead to the silencing or activation of genes. nih.gov

Histone Modification: Phenols can also affect histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov By inhibiting HDACs or modulating HATs, these compounds can alter chromatin structure, making genes more or less accessible for transcription. nih.govresearchgate.net

MicroRNA (miRNA) Expression: Certain polyphenols have been shown to regulate the expression of miRNAs, which are small non-coding RNA molecules that play a crucial role in post-transcriptional gene silencing. researchgate.net

These epigenetic activities are central to the anti-inflammatory and chemopreventive properties attributed to many dietary phenols. nih.govnih.govovid.com For instance, by altering the expression of genes involved in inflammatory pathways, such as those regulated by NF-κB, phenolic compounds can help modulate immune responses. nih.gov Given its structure, this compound is a candidate for similar investigations, although specific research is required to elucidate its particular effects on gene expression pathways.

COX-2 Inhibitory Activity of Related Methylsulfonyl Compounds

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. nih.gov The COX enzyme exists in two main isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. acs.org The selective inhibition of COX-2 is a major goal in anti-inflammatory drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

A crucial structural feature found in many selective COX-2 inhibitors is the methylsulfonyl (SO2CH3) group. nih.gov This pharmacophore is present in several well-known COX-2 inhibitors, including celecoxib and rofecoxib. The methylsulfonyl group on a phenyl ring has been shown to provide selectivity for the COX-2 enzyme. acs.org The compound this compound contains a methylsulfinyl (-SOCH3) group, which is the direct precursor to the methylsulfonyl group via oxidation. This structural relationship suggests that derivatives of this compound could be explored for COX-2 inhibitory activity.

Research into various classes of compounds has highlighted the importance of the methylsulfonyl moiety for potent and selective COX-2 inhibition. Structure-activity relationship (SAR) studies on different molecular scaffolds have consistently shown that the presence and position of this group are critical for activity. nih.gov

| Compound Class | Example Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index |

|---|---|---|---|

| Kuwanon Derivative | Kuwanon A | 14 | >7.1 |

| Known Inhibitor | Celecoxib | Not specified | >6.3 |

| Flavonoid | Wogonin | 1.5 | Not specified |

| Stilbenoid | Resveratrol | 2.8 | Not specified |

Data sourced from multiple studies on natural and synthetic compounds. nih.govmdpi.com The selectivity index is a ratio of COX-1 IC50 to COX-2 IC50.

Exploration of this compound and its Derivatives as Potential Therapeutic Agents

The unique combination of a phenol and a methylsulfinyl group makes this compound an interesting scaffold for therapeutic applications.

Phenols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. nsf.govnih.gov The hydroxyl group of a phenol can be a key site for chemical modification or can act as a hydrogen bond donor/acceptor, crucial for molecular recognition at biological targets. The presence of the ortho-methylsulfinyl group in this compound offers additional synthetic utility. Sulfoxides can be used to direct ortho-metallation, providing a route to introduce other substituents onto the aromatic ring with high regioselectivity. rsc.org This makes the scaffold valuable for creating libraries of substituted phenols for drug discovery. Furthermore, the sulfoxide itself can be a target for modification, such as oxidation to a sulfone or reduction to a sulfide (B99878), allowing for fine-tuning of the electronic and steric properties of a potential drug candidate.

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. mdpi.com The phenol moiety is a recurring motif in a large number of FDA-approved drugs, highlighting its importance in drug design. nih.gov

The this compound structure can be considered a valuable starting point for several reasons:

Modulation of Physicochemical Properties: The sulfoxide group is a hydrogen bond acceptor and can increase the polarity and aqueous solubility of a molecule compared to its sulfide analog, which can be advantageous for pharmacokinetic properties.

Metabolic Stability: The introduction of sulfur-containing functional groups can influence a molecule's metabolic profile, potentially blocking sites of metabolism and increasing the drug's half-life.

Bioisosteric Replacement: The sulfinyl group can be considered a bioisostere for other functional groups, allowing chemists to modify a lead compound to improve its efficacy or reduce toxicity. The field of medicinal chemistry has seen growing interest in sulfur-containing groups like sulfoximines for their ability to confer desirable properties on drug candidates. nih.gov

Role as Semiochemicals in Biological Systems

Semiochemicals are signaling chemicals used by organisms to communicate. Research has uncovered a fascinating role for compounds structurally related to this compound in the intricate communication between certain orchids and their wasp pollinators.

Several species of spider orchids from the genus Caladenia engage in pollination through sexual deception. uwa.edu.au These orchids produce volatile compounds that mimic the sex pheromones of female thynnine wasps, luring male wasps to the flower. The male wasps, believing the flower to be a female, attempt to mate with it (a behavior known as pseudocopulation) and in the process, transfer pollen. anu.edu.au

Chemical analysis of the floral volatiles of these orchids has identified (methylthio)phenols as the key semiochemicals responsible for attracting the specific wasp pollinators. uwa.edu.au Notably, 2-(methylthio)phenol (B87076), the reduced sulfide form of this compound, has been identified as a candidate semiochemical in the flowers of Caladenia attingens subsp. attingens. uwa.edu.au This compound, along with others, plays a crucial role in attracting its specific pollinator, a wasp from the genus Campylothynnus. uwa.edu.auanu.edu.au Field bioassays have confirmed that blends of these sulfurous phenolic compounds are highly attractive to the male wasps and elicit strong sexual behaviors. uwa.edu.au This represents the first discovery of sulfur-containing sex pheromones in the Hymenoptera order. anu.edu.au

| Orchid Species | Pollinator Wasp Species | Key (Methylthio)phenol Compounds Identified |

|---|---|---|

| Caladenia crebra | Campylothynnus flavopictus | 2-(Methylthio)benzene-1,4-diol, 4-Hydroxy-3-(methylthio)benzaldehyde |

| Caladenia attingens subsp. attingens | Campylothynnus sp. A | 2-(Methylthio)phenol, 4-Hydroxy-3-(methylthio)benzaldehyde |

Data sourced from studies on Caladenia orchids and their Campylothynnus wasp pollinators. uwa.edu.auanu.edu.au

This ecological role for structurally similar compounds underscores the diverse biological activities of simple substituted phenols like this compound and its relatives.

Applications in Advanced Materials and Other Scientific Fields

Utilization as Intermediates and Reagents in Organic Synthesis

Phenols and their derivatives are fundamental building blocks in modern organic synthesis, serving as precursors to a wide array of more complex molecules. nih.gov The presence of both a hydroxyl group and a methylsulfinyl group on the aromatic ring of 2-(methylsulfinyl)phenol offers multiple reactive sites for chemical transformations.

The hydroxyl group can undergo various reactions typical of phenols, such as etherification and esterification. More significantly, it directs electrophilic aromatic substitution to the ortho and para positions, allowing for the introduction of additional functional groups onto the benzene (B151609) ring.

The methylsulfinyl group, being a chiral center, makes this compound an attractive starting material for the synthesis of enantiomerically pure compounds. Sulfoxides are known to be valuable chiral auxiliaries in asymmetric synthesis. The sulfoxide (B87167) group can also be oxidized to a sulfone or reduced to a sulfide (B99878), providing further avenues for molecular diversification.

While specific, widespread applications of this compound as a key intermediate are not extensively documented in readily available literature, its structural motifs are found in more complex molecules that are targets of synthesis. For instance, heterocyclic compounds, which are a cornerstone of medicinal chemistry, can be synthesized from precursors containing phenolic and sulfur-based functional groups. semanticscholar.org The combination of a phenol (B47542) and a sulfoxide in one molecule suggests its potential as a precursor for novel heterocyclic systems.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for carbon-carbon bond formation. nih.govnih.govrsc.orgresearchgate.net Phenolic compounds can be converted to triflates, which are excellent coupling partners. Therefore, this compound could be derivatized and used in such reactions to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Potential in Semiconductor Technologies (for related Schiff bases)

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with various metal ions to form stable complexes. nih.gov Metal complexes of Schiff bases have garnered significant attention for their wide range of applications, including in catalysis, medicinal chemistry, and materials science. nih.govresearchgate.netnanobioletters.com

Recent research has highlighted the semiconductor properties of certain Schiff base metal complexes. nih.gov For example, some complexes exhibit optical band gaps that are indicative of semiconducting behavior, making them potential candidates for applications in electronic devices. nih.gov The electronic properties of these complexes can be tuned by modifying the structure of the Schiff base ligand and the nature of the metal ion. mdpi.com

Schiff bases derived from phenolic compounds are particularly interesting due to the electronic influence of the hydroxyl group. While there is no specific research focused on Schiff bases derived directly from this compound for semiconductor applications, the general principles suggest a potential avenue for exploration. The synthesis of a Schiff base from this compound would involve the reaction of its phenolic aldehyde or ketone derivative with a primary amine. The resulting ligand, containing a phenolic hydroxyl group, an imine group, and a chiral sulfoxide, could then be complexed with various metal ions.

The presence of the electron-donating hydroxyl group and the electron-withdrawing sulfoxide group could modulate the electronic properties of the resulting metal complex. The inherent chirality of the sulfoxide moiety could also impart interesting chiroptical properties to the material. mdpi.com These features could be exploited in the development of novel semiconductor materials for applications in sensors, optical switches, and chiral electronics.

Research into Novel Functional Materials Incorporating Phenolic Sulfoxide Moieties

The incorporation of specific functional groups into materials can impart unique and desirable properties. Both phenols and sulfoxides have been individually explored as components of functional materials.

Phenolic compounds are key components in the development of functional coatings and metal-phenolic networks. nih.govunimelb.edu.au Their ability to coordinate with metal ions and participate in self-assembly processes has been utilized to create materials with applications in biomedicine and catalysis.

On the other hand, the sulfoxide group is a versatile functional moiety known for its polarity and ability to act as a hydrogen bond acceptor. Polymers containing sulfoxide side chains have been synthesized and investigated for various applications. nih.gov For instance, poly(2-(methylsulfinyl)ethyl methacrylate) has been synthesized and its properties evaluated, demonstrating the feasibility of incorporating sulfoxide groups into polymer backbones. nih.gov

The combination of a phenolic hydroxyl group and a sulfoxide group in this compound presents an opportunity for the design of novel functional materials. This "phenolic sulfoxide" moiety could be incorporated into polymers or metal-organic frameworks (MOFs).

Polymers: this compound could potentially be used as a monomer in polymerization reactions. For example, it could be incorporated into phenol-formaldehyde type resins, where the sulfoxide group would introduce additional functionality and potentially alter the material's properties, such as its thermal stability, solubility, and interaction with other molecules. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.commdpi.comadelaide.edu.aunorthwestern.eduresearchgate.net By carefully selecting the metal and organic linker, the properties of the MOF can be tailored for specific applications, such as gas storage, separation, and catalysis. This compound, after suitable modification to include additional coordinating groups (e.g., carboxylic acids), could be used as a ligand in the synthesis of novel MOFs. The presence of the phenolic hydroxyl and sulfoxide groups within the pores of the MOF could create a unique chemical environment, potentially leading to materials with enhanced catalytic activity or selective adsorption properties.

While direct research on functional materials derived from this compound is limited, the known chemistry of its constituent functional groups provides a strong rationale for its potential in creating advanced materials with tailored properties.

Environmental Fate and Biotransformation of 2 Methylsulfinyl Phenol

Biodegradation Studies

Biodegradation is a key process in the environmental breakdown of 2-(Methylsulfinyl)phenol. Various microorganisms have demonstrated the ability to transform related methylsulfinyl phenol (B47542) compounds through different metabolic pathways.

Research on the microbial transformation of methylsulfinyl phenols has often focused on the 4-isomer, 4-Methylsulfinyl Phenol. Under oxygen-limited conditions, such as those that might be found in waterlogged soils, cultures of Klebsiella pneumoniae have been shown to reduce 4-Methylsulfinyl Phenol to 4-methylthiophenol. uq.edu.aunih.gov This reductive pathway is a significant transformation process for this class of compounds in anaerobic or microaerophilic environments. A study on the effect of the resulting product, 4-methylthiophenol, on the growth of K. pneumoniae revealed that it could retard the specific growth rate of the bacterium, indicating that the transformation product itself can have biological effects. uq.edu.aunih.gov Another soil bacterium, identified as Hafnia sp., was also found to be capable of reducing the organophosphorus insecticide fensulfothion, a precursor to 4-Methylsulfinyl Phenol. uq.edu.aunih.gov

In aerobic environments, oxidative degradation is a primary pathway for the breakdown of methylsulfinyl phenols. The soil bacterium Nocardia sp. DSM 43251 has been identified as capable of oxidizing 4-(Methylmercapto)-phenol (MMP) and 4-(Methylsulfinyl)-phenol (MSP). nih.gov The degradation process involves the hydroxylation of the benzene (B151609) ring, leading to the formation of a substituted catechol. nih.gov This is followed by a "meta" fission ring cleavage, which breaks open the aromatic ring to form 2-hydroxy-5-methylsulfinylmuconic semialdehyde. nih.gov The enzymes responsible for this metabolic pathway are induced by the presence of MMP or MSP. nih.gov This indicates that Nocardia species possess a degree of metabolic plasticity, allowing them to degrade a variety of substituted phenols. nih.govnih.gov

The rate and extent of the biodegradation of phenolic compounds, including this compound, are influenced by a multitude of environmental and chemical factors.

Concentration : High concentrations of phenolic compounds can be inhibitory or toxic to the microorganisms responsible for their degradation. academicjournals.orgnih.gov However, many bacterial species, such as Pseudomonas fluorescens, can degrade phenol at concentrations up to 1000 ppm. nih.gov

Acclimation : Microbial populations can adapt over time to the presence of a pollutant, leading to enhanced degradation rates. This acclimation involves the induction of specific enzymes required for the breakdown of the compound. nih.gov

Temperature : The metabolic activity of microorganisms is temperature-dependent. Optimal temperatures for phenol degradation by various bacteria are often found in the range of 35 to 37°C. academicjournals.org

Presence of Other Compounds : Biodegradation can be enhanced by the presence of a second carbon source in a process known as co-oxidation. nih.gov Conversely, the presence of other toxic compounds can inhibit microbial activity and slow down the degradation process. cdc.gov The availability of nutrients, such as nitrogen and carbon sources like glycine (B1666218) and succinic acid, can also significantly impact the efficiency of phenol removal. academicjournals.org

pH : The pH of the soil or water affects both the chemical state of the phenol and the activity of microbial enzymes. A neutral pH of around 7 is often optimal for the biodegradation of phenols. academicjournals.org

Persistence and Mobility in Environmental Compartments

The persistence and mobility of this compound in the environment are governed by its chemical properties and its susceptibility to degradation and sorption processes in air, water, and soil.

Air : In the atmosphere, phenol exists mainly in the vapor phase. ccme.ca It is degraded rapidly by gas-phase reactions with hydroxyl radicals, with an estimated half-life ranging from 2.28 to 22.8 hours. cdc.govccme.ca An atmospheric photolysis half-life of 46 to 173 hours has also been reported. ccme.ca

Water : The persistence of phenol in water is variable. Half-lives for biodegradation can range from less than one day in lake water to nine days in estuarine water. cdc.gov Photooxidation by photochemically produced peroxyl radicals can also occur, with a typical half-life of approximately 19 hours. cdc.gov

Soil : Phenol tends to biodegrade rapidly in soil, typically within 2 to 5 days under favorable aerobic conditions. ccme.ca The parent insecticide fenthion (B1672539), from which methylsulfinyl phenols can be derived, degrades very rapidly in soil, with a reported half-life of less than one day. epa.govepa.gov

Table 1: Estimated Environmental Half-life of Phenol (as a proxy for this compound)

| Environmental Compartment | Process | Half-life |

|---|---|---|

| Air | Hydroxyl Radical Reaction | 2.28 - 22.8 hours |

| Photolysis | 46 - 173 hours | |

| Water | Biodegradation | < 1 - 9 days |

| Photooxidation | ~19 hours | |

| Soil | Biodegradation | 2 - 5 days |

This table presents data for phenol as specific data for this compound is limited. Sources: cdc.govccme.ca

The mobility of a chemical in soil, or its potential to leach into groundwater, is influenced by its water solubility and its tendency to adsorb to soil particles.